molecular formula C17H21N3O4 B2632340 N-(2,4-diethoxypyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1448071-83-7

N-(2,4-diethoxypyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2632340
CAS RN: 1448071-83-7
M. Wt: 331.372
InChI Key: ANCIQYSYAJPFND-UHFFFAOYSA-N
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Description

N-(2,4-diethoxypyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide, also known as DEPA, is a chemical compound that has been widely studied for its potential applications in scientific research. DEPA is a pyrimidine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel compounds related to N-(2,4-diethoxypyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide have been conducted. These include derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol, which were characterized using techniques like LCMS, IR, 1H and 13C spectroscopies (Vinayak et al., 2014).
  • Another study focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, using novel Pd / C catalysts (Zhang Qun-feng, 2008).

Anticancer Properties

  • A study synthesized and evaluated the anticancer properties of different acetamide derivatives on human leukemic cell lines PANC-1, HepG2, and MCF7 (Vinayak et al., 2014).

Enzyme Inhibitory Activities

  • Research on N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives revealed their inhibition potential against various enzymes, such as bovine carbonic anhydrase and acetylcholinesterase (Virk et al., 2018).

Antioxidant and Anti-inflammatory Activities

  • A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant activity. Some compounds exhibited both activities (Koppireddi et al., 2013).

Anion Coordination Studies

  • The study of different spatial orientations of amide derivatives on anion coordination was conducted on compounds like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide (Kalita & Baruah, 2010).

Modification for PI3K Inhibition

  • Modification of a related compound, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, as a PI3K inhibitor by replacing the acetamide group with alkylurea was studied. The modified compounds exhibited potent antiproliferative activities and reduced toxicity (Wang et al., 2015).

properties

IUPAC Name

N-(2,4-diethoxypyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-4-23-16-14(11-18-17(20-16)24-5-2)19-15(21)10-12-6-8-13(22-3)9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCIQYSYAJPFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-diethoxypyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide

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